2-Chloro-4-(piperidin-1-yl)quinoline
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Overview
Description
2-Chloro-4-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperidinylation: The final step involves the nucleophilic substitution of the chlorine atom with piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave irradiation and solvent-free conditions are also explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Quinoline N-oxides: Formed through oxidation reactions.
Tetrahydroquinolines: Formed through reduction reactions.
Scientific Research Applications
2-Chloro-4-(piperidin-1-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the piperidine ring, making it less versatile in biological applications.
4-(Piperidin-1-yl)quinoline: Lacks the chlorine atom, which affects its reactivity and binding properties.
2-Chloro-4-(morpholin-1-yl)quinoline: Contains a morpholine ring instead of a piperidine ring, leading to different pharmacological profiles.
Uniqueness
2-Chloro-4-(piperidin-1-yl)quinoline is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of modifications and applications in various fields of research .
Properties
Molecular Formula |
C14H15ClN2 |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DBJNBUJNMFRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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